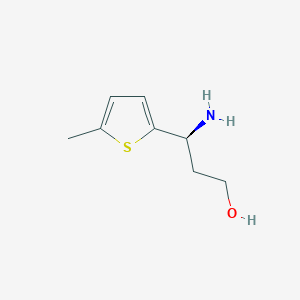

(3S)-3-Amino-3-(5-methyl(2-thienyl))propan-1-OL

Description

(3S)-3-Amino-3-(5-methyl(2-thienyl))propan-1-OL is a chiral amino alcohol featuring a thiophene ring substituted with a methyl group at the 5-position and a primary amine at the stereogenic 3S carbon.

Properties

Molecular Formula |

C8H13NOS |

|---|---|

Molecular Weight |

171.26 g/mol |

IUPAC Name |

(3S)-3-amino-3-(5-methylthiophen-2-yl)propan-1-ol |

InChI |

InChI=1S/C8H13NOS/c1-6-2-3-8(11-6)7(9)4-5-10/h2-3,7,10H,4-5,9H2,1H3/t7-/m0/s1 |

InChI Key |

DOKNARALGPKJCL-ZETCQYMHSA-N |

Isomeric SMILES |

CC1=CC=C(S1)[C@H](CCO)N |

Canonical SMILES |

CC1=CC=C(S1)C(CCO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(5-methyl(2-thienyl))propan-1-OL typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-methyl-2-thiophenecarboxaldehyde.

Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with an appropriate amine to form the corresponding amine intermediate.

Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to yield (3S)-3-Amino-3-(5-methyl(2-thienyl))propan-1-OL.

Industrial Production Methods

In an industrial setting, the production of (3S)-3-Amino-3-(5-methyl(2-thienyl))propan-1-OL may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(5-methyl(2-thienyl))propan-1-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be further reduced to modify the thienyl ring or the amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

(3S)-3-Amino-3-(5-methyl(2-thienyl))propan-1-OL has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3S)-3-Amino-3-(5-methyl(2-thienyl))propan-1-OL exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (3S)-3-Amino-3-(5-methyl(2-thienyl))propan-1-OL can be contextualized by comparing it to related amino alcohols, including intermediates in antidepressant synthesis and established therapeutics. Key analogs are discussed below:

Structural Analogs

(S)-3-(N-Methylamino)-1-(2-thienyl)propan-1-ol Structural Differences:

- Lacks the 5-methyl group on the thienyl ring.

- Features an N-methylated amine (secondary amine) vs. the primary amine in the target compound.

Tomoxetine and Fluoxetine

- Structural Differences :

- Tomoxetine: Phenyl ring instead of thienyl; secondary amine.

- Fluoxetine: Trifluoromethyl-substituted phenyl; secondary amine. Synthesis: Asymmetric reduction of epoxy alcohols using Red-Al, yielding enantiopure intermediates . Application: Tomoxetine is a norepinephrine reuptake inhibitor; fluoxetine is an SSRI antidepressant .

Duloxetine

- Structural Differences :

- Contains a naphthyl group and N-methylated amine.

- Lacks the thienyl moiety.

Physicochemical and Pharmacological Properties

- Thienyl vs. Phenyl: The thienyl group in the target compound introduces increased electron-richness and slightly reduced hydrophobicity compared to phenyl-containing analogs like tomoxetine. This may influence metabolic stability and binding affinity to targets like monoamine transporters.

- Primary Amine vs. N-Methylation : The primary amine in the target compound could enhance solubility but reduce passive membrane permeability relative to N-methylated analogs.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Key Physicochemical Properties (Inferred)

| Property | (3S)-3-Amino-3-(5-methyl-2-thienyl)propan-1-OL | (S)-3-(N-Methylamino)-1-(2-thienyl)propan-1-ol | Tomoxetine |

|---|---|---|---|

| LogP (Lipophilicity) | ~1.5 (moderate) | ~2.0 | ~3.8 |

| Water Solubility | High (due to primary amine) | Moderate | Low |

| Metabolic Stability | Likely lower (thienyl oxidation) | Moderate | High |

Research Findings

- Synthesis Optimization: Fujima et al.

- Activity Insights: Gao and Sharpless (1988) established that stereochemistry critically influences the activity of amino alcohol-based antidepressants, suggesting the 3S configuration in the target compound may confer selectivity for specific biological targets .

Biological Activity

The compound (3S)-3-Amino-3-(5-methyl(2-thienyl))propan-1-OL is a chiral amino alcohol that has garnered attention for its potential biological activities. This compound, characterized by its thienyl moiety, is being investigated for various pharmacological effects, including antiviral and antimicrobial properties. This article compiles findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure

The chemical structure of (3S)-3-Amino-3-(5-methyl(2-thienyl))propan-1-OL can be represented as follows:

This structure features a central carbon atom attached to an amino group, a hydroxyl group, and a thienyl substituent, which is crucial for its biological interactions.

Antimicrobial Activity

The antimicrobial activity of (3S)-3-Amino-3-(5-methyl(2-thienyl))propan-1-OL has also been explored. Compounds containing thienyl groups have shown promise in combating multidrug-resistant bacteria and fungi. A study focusing on chalcone derivatives indicated significant antibacterial effects against various strains, including those resistant to conventional antibiotics . The mechanism of action may involve the inhibition of essential bacterial enzymes such as glucosamine-6-phosphate synthase .

Study 1: Antiviral Screening

In a recent screening of thienyl-containing compounds, (3S)-3-Amino-3-(5-methyl(2-thienyl))propan-1-OL was assessed for its ability to inhibit viral replication in vitro. The study utilized several cell lines infected with common viruses. Results indicated that the compound exhibited moderate antiviral activity, particularly against enveloped viruses. The IC50 values were determined through dose-response assays, revealing a promising therapeutic window for further investigation.

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of (3S)-3-Amino-3-(5-methyl(2-thienyl))propan-1-OL against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound was tested using the disk diffusion method, showing significant zones of inhibition compared to control groups. The Minimum Inhibitory Concentration (MIC) was established at concentrations that suggest it could serve as a lead compound for developing new antibiotics.

The biological activity of (3S)-3-Amino-3-(5-methyl(2-thienyl))propan-1-OL can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit viral and bacterial enzymes critical for their life cycles.

- Membrane Disruption : Thienyl derivatives often interact with lipid membranes, leading to compromised integrity and function.

- Modulation of Signaling Pathways : Similar compounds have been shown to affect cellular signaling pathways that regulate immune responses.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (3S)-3-Amino-3-(5-methyl(2-thienyl))propan-1-OL with high enantiomeric purity?

- Methodological Answer : Enantiomeric purity is critical for bioactivity studies. A chiral pool approach using L-serine or threonine derivatives as starting materials can preserve stereochemistry. Asymmetric hydrogenation of ketone intermediates with catalysts like Ru-BINAP complexes may enhance enantioselectivity. Recrystallization in polar solvents (e.g., ethanol/water mixtures) can further purify the product. Monitoring via chiral HPLC (e.g., Chiralpak AD-H column) validates purity .

- Key Challenge : Minimizing racemization during acidic/basic conditions by controlling reaction temperature (<40°C) and avoiding prolonged exposure to nucleophiles.

Q. How can researchers characterize the stereochemistry of (3S)-3-Amino-3-(5-methyl(2-thienyl))propan-1-OL using spectroscopic methods?

- Methodological Answer :

- NMR : Compare H and C NMR shifts with enantiomerically pure standards. Key diagnostic signals include coupling constants (e.g., ) for vicinal protons and NOE correlations to confirm spatial arrangement of the thienyl and amino groups .

- Optical Rotation : Measure specific rotation ([α]) using a polarimeter; compare with literature values for (3S)-configured analogs .

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis if suitable crystals are obtained .

Q. What stability challenges are associated with (3S)-3-Amino-3-(5-methyl(2-thienyl))propan-1-OL under experimental conditions?

- Methodological Answer :

- Degradation Pathways : The thienyl group may oxidize under aerobic conditions, while the amino alcohol moiety can undergo intramolecular cyclization at elevated temperatures.

- Mitigation : Store at -20°C under inert gas (N/Ar) and use antioxidants (e.g., BHT) in solution. For long-term studies, monitor stability via LC-MS every 24 hours .

Advanced Research Questions

Q. How can regioselectivity be controlled during nucleophilic substitution in the synthesis of thienyl-substituted amino propanols?

- Methodological Answer : Regioselectivity in thienyl ring functionalization depends on electronic and steric factors. Use directing groups (e.g., boronic esters) to guide substitution to the 5-methyl position. Computational modeling (DFT) predicts transition-state energies to optimize reaction conditions (e.g., Pd-catalyzed cross-coupling) .

- Case Study : Evidence from thienyl analogs shows that electron-withdrawing groups at the 2-position favor nucleophilic attack at the 5-methyl site due to reduced steric hindrance .

Q. What analytical strategies resolve data contradictions in chiral purity assessment between HPLC and NMR?

- Methodological Answer : Discrepancies arise from HPLC column limitations (e.g., co-elution of diastereomers) or NMR signal overlap. Solutions include:

- Multi-column HPLC : Use complementary columns (e.g., Chiralcel OD-RH and Crownpak CR-I) to cross-validate results.

- Derivatization : Convert the amino group to a UV-active or fluorogenic derivative (e.g., dansyl chloride) for enhanced HPLC sensitivity .

- Dynamic NMR : Perform variable-temperature H NMR to separate overlapping peaks and assign stereochemistry .

Q. How does the 5-methylthienyl substituent influence the compound's interaction with enzymes or receptors?

- Methodological Answer : The thienyl group’s sulfur atom and methyl substitution modulate binding via hydrophobic interactions and hydrogen bonding. Use molecular docking (e.g., AutoDock Vina) to predict binding poses with target enzymes (e.g., kinases). Validate with SPR (surface plasmon resonance) to measure binding affinity (K) and compare with phenyl or furan analogs. Evidence from trifluoromethoxy-substituted analogs suggests that electron-rich heterocycles enhance receptor occupancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.